Cas no 1781658-86-3 (4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole)
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole
- 1781658-86-3
- EN300-1749124
-
- Inchi: 1S/C9H14N2S/c1-6(2)9-11-8(5-12-9)7-3-10-4-7/h5-7,10H,3-4H2,1-2H3
- InChI Key: CXEHYAGPXZFECT-UHFFFAOYSA-N
- SMILES: S1C=C(C2CNC2)N=C1C(C)C
Computed Properties
- Exact Mass: 182.08776963g/mol
- Monoisotopic Mass: 182.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.2Ų
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749124-0.05g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1749124-0.1g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1749124-0.25g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1749124-0.5g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1749124-1.0g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 1g |
$1572.0 | 2023-06-03 | ||
| Enamine | EN300-1749124-2.5g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1749124-5.0g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 5g |
$4557.0 | 2023-06-03 | ||
| Enamine | EN300-1749124-10.0g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 10g |
$6758.0 | 2023-06-03 | ||
| Enamine | EN300-1749124-1g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1749124-5g |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole |
1781658-86-3 | 5g |
$4557.0 | 2023-09-20 |
4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole
Comprehensive Overview of 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 1781658-86-3): Structure, Applications, and Research Insights
The compound 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 1781658-86-3) is a heterocyclic organic molecule featuring a thiazole core linked to an azetidine ring and an isopropyl group. This unique structure has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile scaffold for drug discovery. The presence of both nitrogen and sulfur atoms in the thiazole ring enhances its binding affinity to biological targets, making it a promising candidate for modulating enzyme activity or receptor interactions.
Recent studies highlight the growing demand for small-molecule inhibitors and bioactive heterocycles, with 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole emerging as a key intermediate in the synthesis of novel therapeutics. Researchers are particularly interested in its potential applications in kinase inhibition, antibacterial agents, and central nervous system (CNS) drug development. Its azetidine moiety, a four-membered saturated ring, is increasingly explored in medicinal chemistry to improve metabolic stability and bioavailability—a trend aligned with the industry's focus on fragment-based drug design (FBDD).
From a synthetic chemistry perspective, the compound's CAS No. 1781658-86-3 serves as a critical identifier for procurement and regulatory compliance. Laboratories prioritize high-purity intermediates like this to streamline structure-activity relationship (SAR) studies. The isopropyl-thiazole segment is notable for its lipophilicity, which can influence cell membrane permeability—a hot topic in drug delivery optimization. Computational chemists also leverage such scaffolds for in silico screening, addressing the rising demand for AI-driven drug discovery tools.
Environmental and sustainability considerations are reshaping chemical research, and 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole is no exception. Innovations in green synthesis methods, such as catalysis or microwave-assisted reactions, are being applied to its production to reduce waste and energy consumption. This aligns with the broader push for sustainable pharmaceuticals, a frequently searched topic among academic and industrial stakeholders.
In summary, 4-(azetidin-3-yl)-2-(propan-2-yl)-1,3-thiazole (CAS No. 1781658-86-3) represents a multifaceted tool for modern chemistry. Its structural features cater to evolving needs in precision medicine and material science, while its synthesis pathways reflect the industry's commitment to eco-friendly practices. As research progresses, this compound is poised to play a pivotal role in addressing challenges like antimicrobial resistance and neurodegenerative diseases—topics dominating scientific discourse today.
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